molecular formula C16H18N2O3S B1659509 N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-75-8

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No. B1659509
CAS RN: 65609-75-8
M. Wt: 318.4 g/mol
InChI Key: DZMMCFCCKBVHIX-SFQUDFHCSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a potassium channel blocker and has been shown to have a variety of effects on the body, including altering heart rate and blood pressure.

Mechanism Of Action

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide acts as a selective blocker of the IKr potassium channel, which plays a key role in cardiac repolarization. By blocking this channel, N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide prolongs the action potential duration and increases the refractory period of cardiac myocytes, leading to changes in heart rate and rhythm.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has been shown to have a variety of other effects on the body. It has been shown to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide in scientific research is its specificity for the IKr potassium channel, which allows for the selective study of this channel in isolation. However, one limitation of using N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is its potential to cause arrhythmias and other cardiac side effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide. One area of interest is the development of more selective and potent potassium channel blockers for use in therapeutic settings. Another area of interest is the study of the effects of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide on other physiological processes, such as neuronal function and immune cell activity. Finally, there is ongoing research into the use of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide as a tool for the development of new drugs and therapies for a variety of diseases and conditions.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has been used extensively in scientific research to study the role of potassium channels in various physiological processes. It has been shown to be a potent blocker of the rapid delayed rectifier potassium current (IKr) in cardiac myocytes, leading to prolongation of the QT interval on electrocardiograms. This effect has been used to study the mechanisms underlying arrhythmias and sudden cardiac death.

properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)12-17-18-22(19,20)16-10-4-13(2)5-11-16/h4-12,18H,3H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMMCFCCKBVHIX-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

CAS RN

65609-75-8
Record name NSC159136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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